Glycylglycine hydrochloride

Descripción general

Descripción

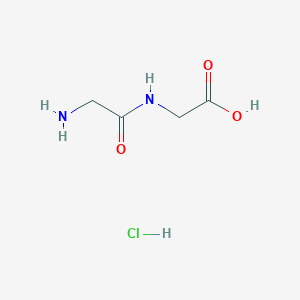

Glycylglycine hydrochloride is a dipeptide derivative of glycine, making it one of the simplest peptides. It is formed by the combination of two glycine molecules. This compound is known for its low toxicity and is commonly used as a buffer in biological systems due to its effective pH range between 2.5–3.8 and 7.5–8.9 . This compound is also utilized in the synthesis of more complex peptides and has applications in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glycylglycine hydrochloride can be synthesized by boiling 2,5-diketopiperazine (glycine anhydride) with hydrochloric acid . Another method involves shaking the compound with alkali . These methods highlight the simplicity and efficiency of synthesizing this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced through the controlled hydrolysis of glycine anhydride in the presence of hydrochloric acid. The reaction conditions are carefully monitored to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Acid-Base Neutralization

Glycylglycine hydrochloride acts as a Brønsted acid in aqueous solutions, releasing HCl upon reaction with bases:

-

pH dependence : The compound exhibits buffering capacity in two ranges: pH 2.5–3.8 (carboxylic acid) and 7.5–8.9 (terminal amine) .

-

Coordination chemistry : Deprotonation at alkaline pH enables glycylglycine to act as a tridentate ligand for metal ions (e.g., Mg²⁺), coordinating via the terminal amine, amide backbone, and carboxylate group .

Thermal Decomposition

While direct data on this compound decomposition is limited, analogous glycine hydrochloride decomposes at 201°C . Expected pathways for this compound include:

-

Release of HCl gas above 170°C.

-

Formation of carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOₓ) .

Reactivity in Peptide Bond Formation

This compound participates in peptide elongation under high-pressure conditions:

| Reactants | Conditions | Products |

|---|---|---|

| Glycylglycine·HCl + Amino acid | 300 bar, pH 10.7, 37°C, 7 days | Tri-/tetraglycine |

-

Mechanism : Sodium trimetaphosphate (P₃m) facilitates phosphorylation of the terminal amine, enabling nucleophilic attack by incoming amino acids .

Stability in Aqueous Solutions

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Glycylglycine hydrochloride (C4H8N2O3) acts primarily as a buffer in biochemical reactions, maintaining pH stability essential for various enzymatic processes. Its buffering capacity is attributed to its ability to interact with hydrogen ions, which is crucial in biological systems where pH fluctuations can significantly impact metabolic activities .

Chemistry

- Buffering Agent : Used in biochemical assays to maintain optimal pH levels during reactions.

- Protein Solubilization : Facilitates the solubilization of recombinant proteins in Escherichia coli, enhancing protein yield and purity .

Biology

- Cell Proliferation : Glycylglycine plays a critical role in the proliferation of spermatogonial stem cells (SSCs). Studies indicate that it significantly rescues SSC viability under conditions of glial cell line-derived neurotrophic factor (GDNF) deprivation, although it does not affect self-renewal gene expression .

- Oral Rehydration Solutions : Evaluated for its effectiveness in treating dehydration, particularly in children with diarrheal diseases. A study found no significant advantages over standard WHO solutions but confirmed its suitability for rehydration .

Medicine

- Peptide Synthesis : Serves as a precursor in synthesizing more complex peptides, which are vital for therapeutic applications.

- Immunoassays : Utilized in developing immunoassays for detecting active hepatitis C virus infections, demonstrating high accuracy and sensitivity .

Industry

- Pharmaceutical Production : Employed as a stabilizing agent in the production of various pharmaceuticals.

- Magnesium Chelation : Acts as a chelator for magnesium compounds, addressing mineral deficiencies effectively .

Case Study 1: Enhancement of Protein Solubility

A study demonstrated that integrating glycylglycine at concentrations of 0.1–0.4 M into growth media significantly improved the solubility and yield of recombinant proteins by approximately 225% for core proteins and 242% for envelope proteins. This enhancement was crucial for developing effective immunoassays with 100% accuracy in identifying hepatitis C viremia .

Case Study 2: Role in Spermatogonial Stem Cell Proliferation

Research involving SSCs highlighted that glycylglycine supplementation (10 µM) significantly improved cell viability following GDNF deprivation. The metabolomic analysis indicated that glycylglycine was one of the metabolites that increased under stress conditions, supporting cell proliferation while maintaining stability in self-renewal gene expression .

Mecanismo De Acción

The mechanism of action of glycylglycine hydrochloride involves its role as a buffer, maintaining the pH of biological systems within a specific range. It interacts with hydrogen ions and hydroxide ions to stabilize the pH. Additionally, it enhances the solubility and antigenic utility of recombinant proteins by forming stable complexes with them .

Comparación Con Compuestos Similares

- Acetylcysteine

- Iminodiacetic acid

- Nitrilotriacetic acid

- N-Oxalylglycine

- Tiopronin

- Bucillamine

- Oxalyldiaminopropionic acid

- N-Acetylglycinamide

Comparison: Glycylglycine hydrochloride is unique due to its simplicity as a dipeptide and its effective buffering capacity in both acidic and basic pH ranges. Unlike some similar compounds, it has low toxicity and is moderately stable for storage once dissolved . Its ability to enhance protein solubility and its applications in diagnostic assays further distinguish it from other related compounds.

Actividad Biológica

Glycylglycine hydrochloride (GGH) is a dipeptide formed from two glycine molecules and has garnered attention for its diverse biological activities. This article explores the biological significance of GGH, focusing on its roles in cellular processes, therapeutic applications, and research findings.

Glycylglycine is the simplest peptide, characterized by its low toxicity and ability to act as a buffer in biological systems. It has a pH effective range between 2.5–3.8 and 7.5–8.9, making it suitable for various biochemical applications . The crystal structure of GGH has been studied using neutron diffraction, providing insights into the positioning of hydrogen atoms within its molecular framework .

Cell Proliferation and Metabolism

Recent studies have highlighted the role of GGH in promoting cell proliferation, particularly in spermatogonial stem cells (SSCs). A metabolomic analysis indicated that GGH significantly rescues impaired SSC proliferation following glial cell line-derived neurotrophic factor (GDNF) deprivation, although it does not influence self-renewal gene expression . This suggests that while GGH is crucial for cellular growth under specific conditions, it does not directly modulate self-renewal mechanisms.

Oral Rehydration Solutions (ORS)

GGH has been incorporated into oral rehydration solutions to enhance sodium and water absorption during diarrheal illness. A comparative study demonstrated that a GGH-based ORS was effective in rehydrating infants but did not show significant advantages over standard WHO-recommended solutions . The results indicated that while GGH contributes to fluid retention, it does not reduce the volume of ORS required or stool output significantly.

Case Studies and Experimental Data

- Cellular Uptake Studies : Research involving the uptake of magnesium complexes with GGH showed promising results for treating magnesium deficiency, emphasizing its potential as a ligand for enhancing solubility and absorption in gastrointestinal models .

- Vibrational Spectrum Analysis : Theoretical studies on the vibrational spectrum of GGH provided insights into its conformational properties, which may influence its biological interactions .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

Propiedades

IUPAC Name |

2-[(2-aminoacetyl)amino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.ClH/c5-1-3(7)6-2-4(8)9;/h1-2,5H2,(H,6,7)(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBAZQDEMYQPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

556-50-3 (Parent) | |

| Record name | Glycine, glycyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013059604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Glycylglycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023851287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1065342 | |

| Record name | Glycine, glycyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13059-60-4, 23851-28-7 | |

| Record name | Glycylglycine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13059-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, glycyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23851-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, glycyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013059604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Glycylglycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023851287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, glycyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, glycyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycylglycine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-glycylglycine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.